(2-Ethoxybutyl)amine hydrochloride

Description

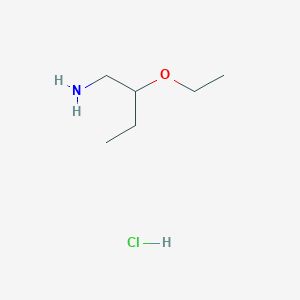

(2-Ethoxybutyl)amine hydrochloride is an organic amine salt characterized by an ethoxybutyl chain attached to an amine group, which is protonated as a hydrochloride salt. This compound is classified as a specialty chemical, often used in research and industrial applications, though it is listed as a discontinued product in some supplier catalogs . Structural analogs of this compound are explored in pharmaceutical, agrochemical, and forensic research due to their reactivity and functional group diversity.

Properties

IUPAC Name |

2-ethoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRHVEMBASIYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-Methoxyamphetamine Hydrochloride

- Structure : Contains a methoxy group (-OCH₃) at the 2-position of the phenyl ring and an amphetamine backbone.

- Applications : Used in forensic and neuroscientific research to study serotonin release and reuptake inhibition in rat brain tissues. It exhibits weaker serotonergic activity compared to other amphetamine derivatives .

- Key Differences : Unlike (2-ethoxybutyl)amine hydrochloride, this compound is aromatic and targets neurotransmitter systems, making it pharmacologically distinct.

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Structure : Features a cyclobutylmethoxy group (-OCH₂C₄H₇) attached to an ethylamine backbone.

- Applications : Versatile in pharmaceutical research (e.g., drug synthesis), agrochemical development, and chemical synthesis due to its bulky cyclobutyl group, which enhances steric effects and modulates reactivity .

Bis(4-cyanobenzyl)amine Hydrochloride

- Structure: Aromatic amine with two 4-cyanobenzyl groups attached to a central nitrogen atom.

- Applications : Used in organic synthesis, particularly in constructing polymers or ligands for metal coordination. Its high purity (≥98%) and crystalline form make it suitable for precise chemical reactions .

- Key Differences: The presence of electron-withdrawing cyano groups (-C≡N) contrasts with the electron-donating ethoxy group in this compound, leading to divergent electronic properties and reactivity.

[1-(2-Thienyl)butyl]amine Hydrochloride

- Structure : Contains a thiophene ring (a sulfur-containing heterocycle) attached to a butylamine chain.

- Applications : Explored in materials science and heterocyclic chemistry due to the thienyl group’s electronic properties. Its molar mass is 191.72 g/mol , with storage requiring an inert atmosphere .

- Key Differences : The thiophene moiety introduces aromaticity and sulfur-based reactivity, unlike the aliphatic ethoxybutyl group in the target compound.

Structural and Functional Group Analysis

Table 1: Comparative Properties of Selected Amine Hydrochlorides

| Compound | Key Substituent | Molecular Weight (g/mol) | Applications | Reactivity Profile |

|---|---|---|---|---|

| This compound | Ethoxybutyl (-OCH₂CH₂CH₂CH₃) | Not explicitly provided | Research/industrial (discontinued) | Moderate nucleophilicity |

| 2-Methoxyamphetamine hydrochloride | Methoxyphenyl | ~215.7 (estimated) | Forensic/neuropharmacology | Serotonergic modulation |

| Bis(4-cyanobenzyl)amine hydrochloride | 4-Cyanobenzyl | 283.76 | Polymer/coordination chemistry | High polarity, ligand formation |

| [1-(2-Thienyl)butyl]amine hydrochloride | Thienyl | 191.72 | Heterocyclic synthesis | Sulfur-mediated reactions |

Research and Industrial Relevance

- Pharmaceutical Potential: While this compound itself lacks direct pharmaceutical data, analogs like 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride demonstrate the importance of ether-linked amines in drug design, particularly for modulating bioavailability and metabolic stability .

- Safety and Handling : Similar to other amine hydrochlorides, it likely requires precautions against inhalation and skin contact, though specific safety data are absent in the provided evidence.

Notes and Limitations

- Discrepancies in availability (e.g., discontinued vs. active production) highlight the need for consulting updated supplier catalogs or direct manufacturer inquiries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.